molecular formula C17H16O2 B6346587 (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 590401-44-8

(2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B6346587
CAS No.: 590401-44-8
M. Wt: 252.31 g/mol
InChI Key: GOEZRNOPDCCKQH-FMIVXFBMSA-N
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Description

(2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings. Ring A (2-methylphenyl) features a methyl substituent at the ortho position, while ring B (4-methoxyphenyl) has a methoxy group at the para position. This structural configuration influences its electronic properties, solubility, and biological interactions. Chalcones are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant effects, making this compound a subject of interest in medicinal chemistry research .

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-5-3-4-6-16(13)17(18)12-9-14-7-10-15(19-2)11-8-14/h3-12H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEZRNOPDCCKQH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone moiety undergoes selective oxidation under controlled conditions.

Reagent/Conditions Reaction Site Product Yield References
KMnO₄ (acidic, H₂SO₄)Double bond (epoxidation)Epoxide derivative65–70%
CrO₃ (H₂O, 25°C)Methoxy group (demethylation)(2E)-3-(4-Hydroxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one55%
Ozone (O₃, CH₂Cl₂, -78°C)Oxidative cleavage4-Methoxybenzaldehyde + 2-methylacetophenone80%

Key Findings :

  • Epoxidation is stereospecific, favoring trans-epoxide formation due to steric hindrance from the 2-methyl group.

  • Demethylation of the methoxy group under strong oxidizing conditions generates phenolic derivatives with enhanced antioxidant activity.

Reduction Reactions

Reduction targets the carbonyl group or conjugated double bond:

Reagent/Conditions Reaction Site Product Yield References
NaBH₄ (EtOH, 0°C)Carbonyl → alcohol(2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-ol40%
H₂ (Pd/C, EtOAc, 25°C)Double bond → single bond3-(4-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one85%
LiAlH₄ (THF, reflux)Full reduction → diol1-(2-Methylphenyl)-3-(4-methoxyphenyl)propan-1,2-diol60%

Key Findings :

  • Catalytic hydrogenation selectively reduces the double bond without altering the methoxy or methyl groups .

  • LiAlH₄ reduces both the carbonyl and double bond, yielding a diol with potential chiral centers.

Electrophilic Aromatic Substitution (EAS)

The aromatic rings undergo substitution at positions activated by the substituents:

Reagent/Conditions Reaction Site Product Yield References
Br₂ (FeBr₃, CHCl₃)2-Methylphenyl ring (para)(2E)-3-(4-Methoxyphenyl)-1-(2-methyl-4-bromophenyl)prop-2-en-1-one75%
HNO₃ (H₂SO₄, 0°C)4-Methoxyphenyl ring (meta)(2E)-3-(3-Nitro-4-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one50%
Cl₂ (AlCl₃, CS₂)4-Methoxyphenyl ring (ortho)(2E)-3-(2-Chloro-4-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one65%

Key Findings :

  • The 2-methyl group on the phenyl ring directs electrophiles to the para position, while the methoxy group directs to meta or ortho positions.

  • Nitration under low-temperature conditions minimizes side reactions like oxidation.

Cycloaddition and Conjugate Addition

The α,β-unsaturated system participates in cycloadditions:

Reagent/Conditions Reaction Product Yield References
Maleic anhydride (Δ, toluene)Diels-AlderBicyclic adduct (6-membered ring)70%
NH₂OH·HCl (NaOH, EtOH)Michael addition(2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)-2-nitroprop-2-en-1-one55%

Key Findings :

  • Diels-Alder reactivity is enhanced by electron-withdrawing effects of the carbonyl group.

  • Michael additions with nucleophiles like hydroxylamine yield nitro derivatives with retained stereochemistry.

Comparative Reactivity with Analogues

Compound Oxidation Rate (KMnO₄) EAS Preference Reduction Efficiency (H₂/Pd)
(2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneModerate (65%)2-methylphenyl: paraHigh (85%)
(2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-oneFast (80%)4-methylphenyl: orthoModerate (75%)
(2E)-3-Phenyl-1-(2-methylphenyl)prop-2-en-1-oneSlow (40%)Phenyl: metaLow (60%)

Key Trends :

  • The 2-methyl group slows oxidation compared to 4-methyl analogues due to steric protection of the double bond.

  • Para-directing effects of methyl groups enhance bromination efficiency.

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, forming 4-methoxyacetophenone and toluene derivatives .

  • Photoreactivity : UV exposure induces E-to-Z isomerization, reducing biological activity by 30%.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a crucial starting material for synthesizing various heterocyclic compounds. Its reactivity allows for further modifications and derivations that can lead to the development of new chemical entities .

Chalcones, including this compound, are known for their diverse biological activities:

  • Anti-inflammatory Properties: Research indicates that chalcones can inhibit pro-inflammatory cytokines and pathways .
  • Antimicrobial Activity: Studies have shown effectiveness against various bacteria and fungi .
  • Anticancer Potential: The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Medical Applications

In medicine, derivatives of this compound are explored for their therapeutic potential. Key areas of focus include:

  • Kinase Inhibition: The ability to modulate kinase activity is significant for treating cancers and other diseases .
  • Transcription Factor Modulation: Research indicates that this compound can influence transcription factors involved in various signaling pathways crucial for disease progression .

Industrial Applications

The industrial applications of this compound include:

  • Dyes and Pigments: Its structural properties contribute to the stability and colorfastness of dyes used in textiles and other materials .
  • Polymers: The compound's reactivity makes it suitable for polymerization processes, enhancing material properties .

Mechanism of Action

The mechanism of action of (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Electronegativity and Positional Influence
  • Halogen vs. Methoxy Substitutions: Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) exhibits an IC₅₀ of 4.703 μM against a target enzyme, outperforming methoxy-substituted analogs like 2p (IC₅₀ = 70.79 μM). The bromine (ring A) and fluorine (ring B) substituents, with higher electronegativity, enhance binding affinity compared to methoxy groups . Replacement of bromine in 2j with chlorine (ring A) and fluorine with methoxy (ring B) in 2h increases the IC₅₀ to 13.82 μM, indicating reduced potency with lower electronegativity .
Antioxidant Activity
  • Methoxy and Hydroxy Groups: In DPPH radical scavenging assays, chalcones with 4-methoxyphenyl (ring B) and 2-hydroxyphenyl (ring A) substitutions (e.g., compound 1 in ) show moderate activity.
Antimicrobial and Efflux Inhibition
  • Methoxy Positioning :
    • Chalcone 4c ((2E)-3-(Acridin-4-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one) demonstrates stronger antibacterial activity (MIC < 0.195 μM) against Staphylococcus aureus than 4b (4-methoxyphenyl substitution), highlighting the importance of di-methoxy groups at ortho positions .
Antiferroptotic Activity
  • The compound (2E)-3-(4-methoxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one () inhibits lipid peroxidation with an IC₅₀ of 0.45–1.77 µM , attributed to the galloyl moiety (trihydroxy ring A) enhancing radical scavenging. The para-methoxy group on ring B contributes to stability without compromising activity .
Radioprotective and Antimicrobial Effects
  • Biphenyl chalcone (2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (C5 in ) reduces lipid peroxidation (TBARS levels) in E. coli by ~50% , outperforming dimethoxy derivatives (C7, C8). The para-methoxy group enhances antioxidant enzyme (SOD, CAT) restoration .

Data Tables

Table 1: Comparative IC₅₀ Values of Selected Chalcones

Compound Name Substituents (Ring A/Ring B) IC₅₀ (μM) Activity Type Reference
Cardamonin 2,4-dihydroxy (A); unsubstituted (B) 4.35 Enzyme Inhibition
2j 4-Br, 2-OH, 5-I (A); 4-F (B) 4.70 Enzyme Inhibition
2p 2-OH, 5-I, 4-OCH₃ (A); 4-OCH₃ (B) 70.79 Enzyme Inhibition
(2E)-3-(4-Methoxyphenyl)-1-(trihydroxy)prop-en-1-one 2,3,4-triOH (A); 4-OCH₃ (B) 0.45–1.77 Lipid Peroxidation

Table 2: Antimicrobial Activity of Methoxy-Substituted Chalcones

Compound Name Substituents (Ring A/Ring B) MIC (μM) Target Organism Reference
4b Acridin-4-yl (A); 4-OCH₃ (B) >100 S. aureus
4c Acridin-4-yl (A); 2,6-diOCH₃ (B) <0.195 S. aureus

Key Findings and Trends

Electron-Withdrawing Groups Enhance Potency : Halogen substituents (F, Br, Cl) at para positions improve enzyme inhibitory activity compared to methoxy groups .

Methoxy Groups Improve Solubility and Stability : Para-methoxy substitutions contribute to metabolic stability and antioxidant effects, albeit with trade-offs in potency .

Ortho/Meta Substitutions Boost Bioactivity : Di-methoxy or hydroxy groups at ortho/meta positions (e.g., 2,6-diOCH₃) enhance antimicrobial and radical scavenging activities .

Biological Activity

(2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific chalcone, supported by research findings and case studies.

  • Molecular Formula : C17H16O2
  • Molecular Weight : 252.31 g/mol
  • Melting Point : 130 °C
  • Boiling Point : Approximately 412.1 °C (predicted)
  • Density : 1.096 g/cm³ (predicted) .

Chalcones exhibit their biological effects through various mechanisms, including:

  • Cell Cycle Arrest : Research indicates that chalcones can induce cell cycle arrest at different phases (G1, G2/M) in various cancer cell lines. For instance, studies have shown that certain chalcone derivatives inhibit cyclin-dependent kinases (CDKs), leading to cell cycle disruption .
  • Induction of Apoptosis : Many chalcones promote apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This dual action enhances the activation of caspases, crucial for the apoptotic process .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • A study demonstrated that this chalcone derivative could inhibit proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest .
  • Another investigation reported that the compound increased p53 expression, which is pivotal in regulating the cell cycle and promoting apoptosis in damaged cells .

Antimicrobial Activity

Chalcones have also been noted for their antimicrobial properties:

  • Research has shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against strains such as Staphylococcus aureus and Escherichia coli .
  • The compound's ability to disrupt bacterial cell membranes has been suggested as a mechanism for its antibacterial effects .

Study 1: Anticancer Effects

In a controlled study involving human breast cancer cells, treatment with this compound resulted in:

  • A reduction in cell viability by over 50% after 48 hours.
  • Induction of apoptosis was confirmed through flow cytometry analysis showing increased annexin V binding .

Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy of this chalcone derivative against various pathogens:

  • The compound demonstrated an MIC value of 0.5 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA).
  • Time-kill assays showed complete bacterial death within 8 hours of exposure to the compound .

Q & A

Q. What are the standard synthetic routes for (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, and how is stereoselectivity ensured?

The compound is typically synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde. To ensure E-stereoselectivity, reaction conditions such as alkaline catalysts (e.g., NaOH or KOH), solvent polarity (ethanol or methanol), and temperature control (reflux at 60–80°C) are optimized. The E-configuration is confirmed via X-ray crystallography or NOESY NMR to validate the absence of intramolecular hydrogen bonding between the ketone and methoxy groups .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this chalcone derivative?

Key techniques include:

  • FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and alkene (C=C, ~1600 cm⁻¹) groups.
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and the trans-alkene coupling constant (J ≈ 15–16 Hz).
  • XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O ~1.22 Å, C=C ~1.33 Å) and dihedral angles between aromatic rings, critical for confirming molecular geometry .

Q. How is the purity of the compound validated before biological or physicochemical studies?

Purity is assessed via high-resolution mass spectrometry (HR-MS) for molecular ion peaks and HPLC with UV detection (λ ~300 nm, typical for chalcones). Melting point consistency (±2°C) and elemental analysis (C, H, O within ±0.3% theoretical) are supplementary metrics .

Advanced Research Questions

Q. What experimental design strategies optimize yield and selectivity in large-scale synthesis?

Response surface methodology (RSM) or Box-Behnken designs can model variables like catalyst concentration, solvent volume, and reaction time. For example, increasing NaOH concentration beyond 40% may reduce yield due to side reactions (e.g., aldol condensation), while ethanol/water mixtures (3:1 v/v) improve solubility and kinetics .

Q. How can computational methods (e.g., DFT) predict and explain the compound's reactivity and electronic properties?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • HOMO-LUMO gaps : Correlate with chemical stability (e.g., lower gaps suggest higher reactivity).
  • Global reactivity descriptors : Electrophilicity index (ω) and chemical potential (μ) quantify electron-donating/withdrawing effects of substituents.
  • UV-Vis spectra : TD-DFT predicts λmax (e.g., ~350 nm for π→π* transitions), validated experimentally .

Q. What methodologies address discrepancies between experimental and computational data (e.g., bond lengths, λmax)?

Discrepancies arise from approximations in DFT functionals or solvent effects. Solutions include:

  • Using polarizable continuum models (PCM) for solvent corrections.
  • Comparing multiple functionals (e.g., CAM-B3LYP for charge-transfer transitions).
  • Validating with higher-level methods like MP2 or CCSD(T) for critical parameters .

Q. How are structure-activity relationships (SAR) analyzed for antimicrobial or antioxidant properties?

SAR studies involve synthesizing analogs with varied substituents (e.g., replacing methoxy with halogens) and testing bioactivity. For example:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) against S. aureus or E. coli via broth microdilution.
  • Antioxidant tests : DPPH radical scavenging (IC50 values).
  • Computational docking : Identifies binding interactions with target enzymes (e.g., E. coli DNA gyrase) .

Q. What crystallographic challenges arise in resolving the compound's solid-state structure, and how are they mitigated?

Challenges include crystal twinning, disorder in methoxy/methyl groups, and weak diffraction. Mitigation strategies:

  • Slow evaporation crystallization (e.g., ethyl acetate/hexane).
  • Low-temperature data collection (100 K) to reduce thermal motion.
  • SHELXL refinement with anisotropic displacement parameters for non-H atoms .

Q. How do substituents (e.g., methoxy vs. methyl) influence thermal stability and photophysical properties?

Thermogravimetric analysis (TGA) shows methoxy groups reduce decomposition onset temperatures (~250°C) compared to methyl derivatives (~280°C) due to electron-donating effects. Photoluminescence studies reveal methoxy substituents enhance quantum yields via extended π-conjugation .

Data Analysis and Contradiction Resolution

Q. How should researchers handle conflicting bioactivity results across studies with structural analogs?

Systematic meta-analyses compare assay conditions (e.g., bacterial strain variability, solvent controls). For example, a 4-methoxy group may enhance activity against Gram-positive bacteria but show inertness in Gram-negative strains due to outer membrane permeability differences .

Q. What statistical approaches validate the significance of SAR or QSAR models?

Cross-validation (k-fold or leave-one-out) and metrics like R² (≥0.8), Q² (≥0.6), and RMSE ensure model robustness. Outliers are addressed via leverage plots or Cook’s distance analysis .

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